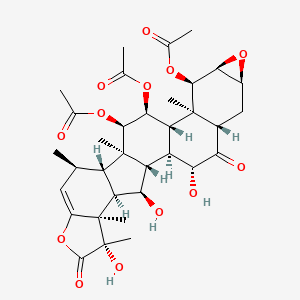

Taccalonolid B

Übersicht

Beschreibung

Taccalonolide B is a member of the taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca . These compounds are known for their unique microtubule-stabilizing properties, which have shown promise in cancer therapy, particularly in overcoming drug resistance .

Wissenschaftliche Forschungsanwendungen

Taccalonolid B hat aufgrund seiner einzigartigen Eigenschaften in verschiedenen wissenschaftlichen Bereichen große Aufmerksamkeit erlangt:

Biologie: Untersucht hinsichtlich seiner Rolle bei der Zellzyklusregulation und der Induktion von Apoptose.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und biotechnologischer Produkte.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Stabilisierung von Mikrotubuli, die wesentliche Bestandteile des Zellzytoskeletts sind . Im Gegensatz zu anderen mikrotubulusstabilisierenden Wirkstoffen bindet this compound nicht an die Taxan-Bindungsstelle von Tubulin . Stattdessen induziert es die Bildung abnormaler mitotischer Spindeln, was zu einem mitotischen Arrest, einer Phosphorylierung von Bcl-2, einer Aktivierung von MAPK, einem Kernzerfall, der Bildung von Mikrokernen und der Einleitung von Apoptose führt .

Ähnliche Verbindungen:

Paclitaxel: Ein bekannter mikrotubulusstabilisierender Wirkstoff, der in der Krebstherapie eingesetzt wird.

Docetaxel: Ein weiteres Taxan mit ähnlichen Eigenschaften wie Paclitaxel.

Epothilone: Eine Klasse von mikrotubulusstabilisierenden Wirkstoffen mit einem anderen Wirkmechanismus.

Einzigartigkeit von this compound:

Neuartige Struktur: this compound hat eine einzigartige pentacyclische steroidale Struktur.

Unterschiedlicher Mechanismus: Im Gegensatz zu Taxanen bindet es nicht an die Taxan-Bindungsstelle von Tubulin.

Überwindung von Medikamentenresistenz: Wirksam gegen Krebszellen, die gegenüber anderen mikrotubulusstabilisierenden Wirkstoffen resistent sind.

This compound stellt eine vielversprechende Verbindung im Bereich der Krebstherapie dar, wobei laufende Forschungen darauf abzielen, sein Potenzial vollständig zu verstehen und seine Anwendung in klinischen Settings zu optimieren.

Wirkmechanismus

Target of Action

Taccalonolide B, like other taccalonolides, primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .

Mode of Action

Taccalonolide B is a microtubule-stabilizing agent . Taccalonolides covalently bind to the Aspartate 226 residue of β-tubulin, and this interaction is critical for their microtubule-stabilizing activity .

Biochemical Pathways

Taccalonolide B, as a microtubule-stabilizing agent, induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Pharmacokinetics

It is known that taccalonolide b is effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug-resistance protein (mrp7) . This suggests that Taccalonolide B may have good bioavailability and can circumvent some common drug resistance mechanisms.

Result of Action

The result of Taccalonolide B’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and causing mitotic arrest, Taccalonolide B leads to a series of cellular changes, including Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, and the formation of micronuclei . These changes ultimately initiate apoptosis, leading to the death of the cancer cells .

Action Environment

The action of Taccalonolide B is influenced by the cellular environment. For instance, Taccalonolide B is more effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) . Additionally, Taccalonolide B shows greater sensitivity in βIII-tubulin–overexpressing cell lines compared to other microtubule-stabilizing agents . This suggests that the cellular environment, particularly the expression of certain proteins, can influence the efficacy of Taccalonolide B.

Biochemische Analyse

Biochemical Properties

Taccalonolide B interacts with microtubules, fundamental parts of the cell cytoskeleton involved in cell proliferation . It not only possesses a similar microtubule-stabilizing activity as the well-known drug paclitaxel but also reverses the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .

Cellular Effects

Taccalonolide B exerts significant effects on various types of cells and cellular processes. It inhibits the growth of SK-OV-3 cells with an IC50 of 208 nM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Taccalonolide B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) .

Temporal Effects in Laboratory Settings

The effects of Taccalonolide B change over time in laboratory settings. Detailed information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is known to interact with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Taccalonolide B can be synthesized through a series of chemical reactions starting from natural extracts. One common method involves the reduction of taccalonolide A to obtain taccalonolide B, followed by epoxidation to form an epoxy group at positions C22 and C23 . The reduction is typically carried out using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under controlled conditions .

Industrial Production Methods: Industrial production of taccalonolide B is still in the research phase, with efforts focused on optimizing extraction and purification processes from Tacca plant species. The use of biotechnological approaches, such as plant cell cultures, is also being explored to enhance yield and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: Taccalonolid B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in Taccalonolid AJ durch Epoxidierung.

Reduktion: Bildung von Hydroxyl-Derivaten unter Verwendung von Reduktionsmitteln wie NaBH₃CN.

Substitution: Veresterungsreaktionen zur Bildung von Derivaten mit verschiedenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Durchführung mit Oxidationsmitteln wie m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Durchführung mit NaBH₄ oder NaBH₃CN in wasserfreien Lösungsmitteln.

Substitution: Veresterung beinhaltet typischerweise die Verwendung von Säurechloriden oder Anhydriden in Gegenwart einer Base.

Hauptprodukte:

Taccalonolid AJ: Gebildet durch Epoxidierung von this compound.

Hydroxyl-Derivate: Resultierend aus Reduktionsreaktionen.

Ester-Derivate: Produziert durch Veresterungsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.

Docetaxel: Another taxane with similar properties to paclitaxel.

Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action.

Uniqueness of Taccalonolide B:

Novel Structure: Taccalonolide B has a unique pentacyclic steroidal structure.

Different Mechanism: Unlike taxanes, it does not bind to the taxane-binding site of tubulin.

Overcoming Drug Resistance: Effective against cancer cells resistant to other microtubule-stabilizing agents.

Taccalonolide B represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.

Eigenschaften

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?

A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to taccalonolide B, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although taccalonolide B itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)